molecular formula C12H14F3NO3 B2952543 Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate CAS No. 1351621-73-2

Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate

Cat. No. B2952543
CAS RN: 1351621-73-2
M. Wt: 277.243
InChI Key: ZPYVBNBFYMQSGT-UHFFFAOYSA-N
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Description

Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is a chemical compound that is used as an active pharmaceutical intermediate . It is also known by the synonym N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions affords a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The formation of similar compounds can occur by the nucleophilic attack of ethyl 2-cyanoacetate anion to 4-methoxy acetimidoyl chloride and then elimination of chlorine ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine. These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

The trifluoromethyl group in this compound is a common feature in many pharmaceuticals due to its ability to influence the biological activity of molecules . The presence of this group can enhance the metabolic stability and bioavailability of drugs. As such, Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate could serve as a valuable intermediate in the synthesis of new medicinal compounds, particularly those targeting neurological disorders where blood-brain barrier permeability is crucial.

Organic Synthesis: Reactions at the Benzylic Position

The benzylic position of this compound is highly reactive, making it suitable for various organic transformations, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be harnessed to create a wide array of derivatives for further research and development in organic chemistry.

Electronics: Material Science and Engineering

Fluorinated organic compounds have unique electrical properties that make them suitable for applications in electronics . The trifluoromethyl group can influence the electronic distribution within molecules, which could be exploited in the design of organic semiconductors or other electronic materials.

Agrochemicals: Pesticide and Herbicide Development

Compounds with the trifluoromethyl group have been used in the development of agrochemicals due to their potential for increased potency and selectivity . Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate could be a precursor in synthesizing new compounds that target specific pests or weeds without affecting non-target species.

Catalysis: Enhancing Reaction Efficiency

The structural features of this compound, including the trifluoromethyl group and the carbamate moiety, may be beneficial in catalytic processes . They could be involved in the development of new catalysts that facilitate more efficient chemical reactions, potentially with greater selectivity and under milder conditions.

Pharmacokinetics: Improving Drug Properties

The incorporation of fluorine atoms into drug molecules can significantly alter their pharmacokinetic properties . Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate could be studied for its impact on the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates, leading to improved therapeutic profiles.

Mechanism of Action

While the specific mechanism of action for Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is not mentioned in the search results, a related compound, T0901317, has been found to prevent the secretion of insulin by acting on the metabolism of mitochondria .

Future Directions

The synthesis and development of new procedures for the synthesis of trifluoromethylated heterocycles have gained more attention, because of their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . Future research may focus on further exploring the properties and potential applications of these compounds.

properties

IUPAC Name

ethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-2-19-11(18)16-7-10(17)8-3-5-9(6-4-8)12(13,14)15/h3-6,10,17H,2,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYVBNBFYMQSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate

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